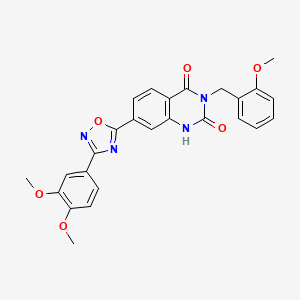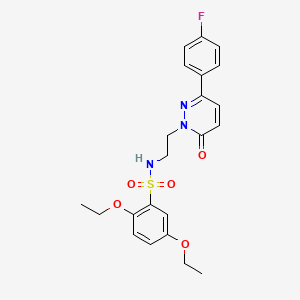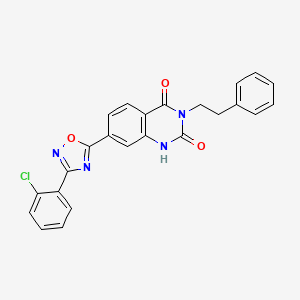![molecular formula C26H26N4O5 B14973957 2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-D]pyrimidin-1-YL}-N-(2-methylphenyl)acetamide](/img/structure/B14973957.png)
2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-D]pyrimidin-1-YL}-N-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-D]pyrimidin-1-YL}-N-(2-methylphenyl)acetamide” is a complex organic compound that belongs to the class of pyrido[3,2-D]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-D]pyrimidin-1-YL}-N-(2-methylphenyl)acetamide” typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenyl ethylamine and various pyrimidine derivatives. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane, ethanol, or dimethyl sulfoxide (DMSO).
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at elevated temperatures to ensure completion.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different biological activities.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They can include various derivatives with altered biological properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it may serve as a probe to study cellular processes and molecular interactions.
Medicine
Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, it may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of “2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-D]pyrimidin-1-YL}-N-(2-methylphenyl)acetamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[3,2-D]pyrimidine Derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.
Dimethoxyphenyl Derivatives: Compounds with the dimethoxyphenyl group may have similar pharmacological properties.
Uniqueness
The uniqueness of “2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-D]pyrimidin-1-YL}-N-(2-methylphenyl)acetamide” lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.
Propiedades
Fórmula molecular |
C26H26N4O5 |
|---|---|
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C26H26N4O5/c1-17-7-4-5-8-19(17)28-23(31)16-30-20-9-6-13-27-24(20)25(32)29(26(30)33)14-12-18-10-11-21(34-2)22(15-18)35-3/h4-11,13,15H,12,14,16H2,1-3H3,(H,28,31) |
Clave InChI |
KPQIJPVVSYTEDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC(=C(C=C4)OC)OC)N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-fluoro-4-methylphenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B14973884.png)
![2-(4-Ethoxyphenyl)-4-(propan-2-ylsulfanyl)pyrazolo[1,5-a]pyrazine](/img/structure/B14973892.png)
![6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14973899.png)
![(5E)-3-{[(4-chlorophenyl)amino]methyl}-5-(3,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14973901.png)
![5-{[4-(benzyloxy)phenyl]amino}-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14973906.png)
![ethyl 5-[(4-methoxybenzyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B14973914.png)
![N-(3,4-dimethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B14973926.png)

![N-benzyl-2-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B14973949.png)

![2-(Thiophen-2-yl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B14973965.png)

![3-(4-chlorophenyl)-5-methyl-9-(3-methylbutyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B14973970.png)
